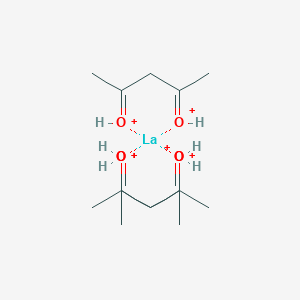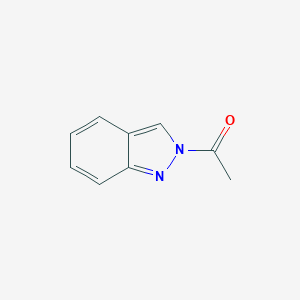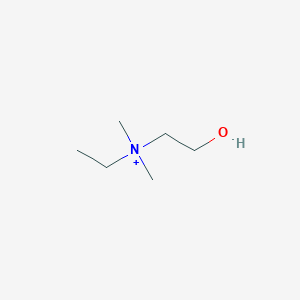
Medosulepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Medosulepine is a drug that belongs to the class of noradrenergic reuptake inhibitors. It is a potent and selective inhibitor of norepinephrine reuptake, which makes it an effective antidepressant. Medosulepine was first synthesized in the 1970s and has since been studied for its potential therapeutic applications.
Mecanismo De Acción
Medosulepine works by inhibiting the reuptake of norepinephrine, which leads to an increase in the concentration of norepinephrine in the synaptic cleft. This increase in norepinephrine concentration leads to an increase in the activation of noradrenergic receptors, which results in an improvement in mood and a reduction in anxiety.
Efectos Bioquímicos Y Fisiológicos
Medosulepine has been found to have a number of biochemical and physiological effects. It has been shown to increase the concentration of norepinephrine in the brain, which leads to an increase in the activation of noradrenergic receptors. It has also been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Medosulepine has a number of advantages for lab experiments. It is a potent and selective inhibitor of norepinephrine reuptake, which makes it a useful tool for studying the role of norepinephrine in various physiological and pathological processes. However, medosulepine has a short half-life, which can make it difficult to use in long-term experiments.
Direcciones Futuras
There are a number of future directions for research on medosulepine. One area of research is the development of new and more effective noradrenergic reuptake inhibitors. Another area of research is the study of the role of norepinephrine in various physiological and pathological processes. Finally, there is a need for further research on the potential therapeutic applications of medosulepine in various psychiatric and neurological disorders.
Métodos De Síntesis
The synthesis of medosulepine involves the reaction of 2-chloroethylamine hydrochloride with 2-methoxy-5-nitrobenzaldehyde in the presence of sodium methoxide. This reaction leads to the formation of 2-(2-methoxy-5-nitrobenzylamino) ethyl chloride, which is then reacted with 2-methoxyphenylacetonitrile in the presence of sodium hydride to produce medosulepine.
Aplicaciones Científicas De Investigación
Medosulepine has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of depression, anxiety disorders, and post-traumatic stress disorder. It has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder and schizophrenia.
Propiedades
Número CAS |
13448-33-4 |
|---|---|
Nombre del producto |
Medosulepine |
Fórmula molecular |
C20H23NS |
Peso molecular |
309.5 g/mol |
Nombre IUPAC |
(3E)-N,N-dimethyl-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine |
InChI |
InChI=1S/C20H23NS/c1-15-10-11-20-19(13-15)18(9-6-12-21(2)3)17-8-5-4-7-16(17)14-22-20/h4-5,7-11,13H,6,12,14H2,1-3H3/b18-9+ |
Clave InChI |
XWRKGMIKFODBDS-GIJQJNRQSA-N |
SMILES isomérico |
CC1=CC\2=C(C=C1)SCC3=CC=CC=C3/C2=C\CCN(C)C |
SMILES |
CC1=CC2=C(C=C1)SCC3=CC=CC=C3C2=CCCN(C)C |
SMILES canónico |
CC1=CC2=C(C=C1)SCC3=CC=CC=C3C2=CCCN(C)C |
Sinónimos |
medosulepine medosulepine hydrochloride medosulepine hydrochloride, (E)-isomer medosulepine hydrochloride, (Z)-isomer medosulepine, (E)-isomer medosulepine, (Z)-isomer methiadene methyldosulepin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



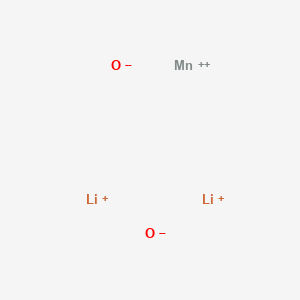
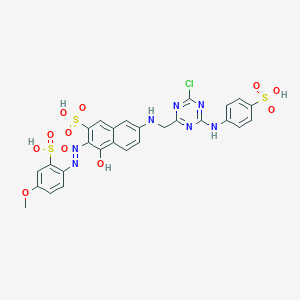
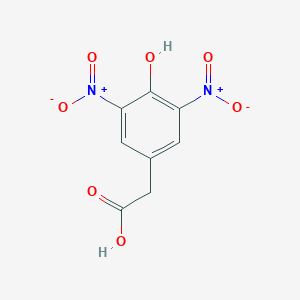

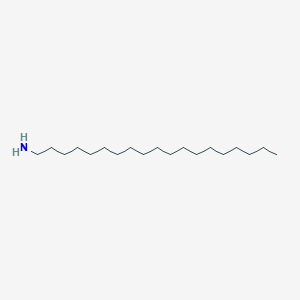

![7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B82229.png)
